molecular formula C23H18N4OS B2555350 N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide CAS No. 440322-71-4

N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide

Cat. No.: B2555350
CAS No.: 440322-71-4
M. Wt: 398.48
InChI Key: AEFGBLXSIBSOEO-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide is a synthetic organic compound built on a benzimidazo[1,2-c]quinazoline scaffold, a heterocyclic system of significant interest in medicinal chemistry research . This scaffold is known to be planar or near-planar, which can facilitate intercalation into biological structures . The specific substitution pattern of this compound, featuring a 6-thioxo group and an N-(2-phenylethyl)carboxamide side chain, is designed to modulate its electronic properties, solubility, and potential for molecular recognition. Such derivatives are typically investigated for their potential biological activities, which may include antimicrobial or antitumor properties, based on the known profiles of related benzimidazole and quinazoline structures . This product is provided for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2-phenylethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c28-22(24-13-12-15-6-2-1-3-7-15)16-10-11-17-19(14-16)26-23(29)27-20-9-5-4-8-18(20)25-21(17)27/h1-11,14H,12-13H2,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFGBLXSIBSOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by a benzimidazole ring fused with a quinazoline moiety. The presence of a thioxo group at the 6-position and a carboxamide at the 3-position enhances its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that compounds derived from benzimidazole and quinazoline scaffolds often demonstrate cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The structural components suggest potential efficacy against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Some derivatives in this class have been linked to reduced inflammation markers in preclinical models.

The proposed mechanisms through which N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide exerts its effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways, leading to programmed cell death in neoplastic cells.
  • Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential efficacy of N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers

Pharmacological Evaluation

A detailed pharmacological evaluation reveals that compounds within this class often exhibit favorable pharmacokinetic properties, such as:

  • Absorption : High bioavailability due to lipophilicity.
  • Metabolism : Predominantly hepatic metabolism with potential for drug-drug interactions.
  • Excretion : Renal excretion as metabolites.

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties in various studies. Research indicates that derivatives of benzothiazole and quinazoline scaffolds exhibit significant cytotoxic effects against multiple cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Assessment : A study evaluated the cytotoxicity of similar compounds using the bioluminescence inhibition method on Photobacterium leiognathi. The results indicated considerable cytotoxicity, with some derivatives demonstrating effective inhibition against colon cancer, melanoma, and ovarian cancer cell lines .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis highlighted that modifications on the amino substituents could enhance antitumor activity. Compounds with thiazole and thiadiazole fragments were particularly noted for their efficacy .

Data Table: Anticancer Activity of Related Compounds

Compound NameCell Line TestedGI50 (µM)Activity
2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamideColon Cancer0.41–0.69Highly Active
Compound 3.1Melanoma0.48–13.50Active
Compound 6.5Ovarian Cancer0.25–5.01Highly Active

Antiviral Applications

Recent research has explored the potential of quinazolinone derivatives as antiviral agents. The structural similarities between N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide and known antiviral compounds suggest a potential for similar activity.

Research Insights

  • Mechanism of Action : Studies have indicated that compounds with quinazolinone structures can inhibit viral replication through interference with viral enzymes or host cell pathways .
  • Clinical Relevance : The exploration of these compounds as antiviral agents is critical given the rising resistance to existing antiviral therapies.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties against various pathogens.

Findings from Literature

  • Antibacterial and Antifungal Properties : Similar compounds have been documented to exhibit antibacterial and antifungal activities, indicating that N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide may also possess these properties .

Neuroprotective Effects

Emerging studies suggest that compounds with similar scaffolds may have neuroprotective effects.

Potential Applications in Neurology

  • Acetylcholinesterase Inhibition : Compounds containing thiazole rings have been noted for their ability to inhibit acetylcholinesterase activity, which is crucial in treating neurodegenerative diseases such as Alzheimer’s . This opens avenues for further exploration of N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide in neurological research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to the imidazo-quinazoline family, which includes derivatives with varying substituents and ring systems. Key structural analogs and their distinguishing features are summarized below:

Compound Class Core Structure Substituents/Modifications Pharmacological Relevance
Target Compound Benzimidazo[1,2-c]quinazoline 6-thioxo, 3-(2-phenylethyl)carboxamide Potential kinase inhibition (inferred)
2,6,8-Triaryl-imidazo[4,5-g]quinazolines Imidazo[4,5-g]quinazoline Aryl groups at 2,6,8-positions Anticancer, antimicrobial
6-Fluoro-1H-benzo[d]imidazol-5-amines Benzimidazole 6-fluoro, 5-amino Precursors for imidazo-quinazoline synthesis
Cyclopentane-based heterocycles Five-membered rings Variable puckering (q, φ coordinates) Conformational analysis in drug design
Key Observations:
  • Thioxo vs.
  • Phenylethyl Carboxamide : Unlike aryl-substituted imidazo[4,5-g]quinazolines , the 2-phenylethyl chain in the target compound could improve lipid solubility, influencing bioavailability.
  • Ring Conformation: The benzimidazo-quinazoline core likely exhibits planar rigidity, contrasting with puckered conformations observed in five-membered rings (e.g., cyclopentane derivatives), where Cremer-Pople coordinates quantify nonplanarity .

Computational and Crystallographic Analysis

  • SHELX Software : Widely used for refining crystal structures of complex heterocycles, including quinazolines . The target compound’s crystallographic data (if available) would rely on SHELXL for small-molecule refinement.
  • Conformational Modeling : Unlike flexible five-membered rings analyzed via Cremer-Pople puckering parameters , the fused benzimidazo-quinazoline system is expected to show minimal puckering, favoring planar geometries for optimal π-π stacking in biological targets.

Pharmacological Potential (Inferred)

While direct activity data for the target compound is scarce, related imidazo-quinazolines exhibit:

  • Kinase Inhibition : Aryl-substituted analogs show tyrosine kinase inhibitory activity .
  • Antimicrobial Effects : Thiophene-containing derivatives display broad-spectrum activity . The 2-phenylethyl group may target hydrophobic binding pockets, while the thioxo group could modulate enzyme active-site interactions.

Q & A

Basic: What are the common synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with benzimidazole and quinazoline precursors. For example, analogous compounds are synthesized by condensing o-aminophenylbenzimidazole with aldehydes (e.g., o-fluorobenzaldehyde) in ethanol with acetic acid as a catalyst, followed by recrystallization . Key intermediates are monitored via High-Performance Liquid Chromatography (HPLC) to assess purity and reaction progress. Final structural confirmation employs Nuclear Magnetic Resonance (NMR) spectroscopy for functional group analysis and single-crystal X-ray diffraction to resolve bond lengths, angles, and torsional conformations .

Basic: Which analytical techniques are critical for confirming the compound’s structure?

  • X-ray crystallography : Resolves the 3D molecular geometry, including the thioxo group’s spatial orientation and hydrogen-bonding interactions (e.g., bond angles like N2–C14–C15 = 111.05°, C16–C15–C14 = 121.23°) .
  • NMR spectroscopy : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms amide/thiocarbonyl functional groups .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced: How can researchers address discrepancies in crystallographic data during structure refinement?

Discrepancies in electron density maps or bond-length outliers can arise from dynamic disorder or twinning. Use SHELXL for iterative refinement, applying constraints (e.g., riding H-atom models) and validating with R-factor convergence (e.g., R₁ < 0.05) . For puckered rings, apply Cremer-Pople coordinates to quantify deviations from planarity, ensuring minimal residual density (<0.3 eÅ⁻³) . Cross-validate with DFT-optimized geometries if computational resources permit.

Advanced: What methodological considerations optimize synthesis yield?

  • Temperature control : Maintain 70–80°C during condensation to prevent side reactions .
  • Solvent selection : Ethanol enhances solubility of aromatic intermediates, while acetic acid catalyzes imine formation .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • Purity checks : Use reverse-phase HPLC with UV detection (λ = 254 nm) to isolate high-purity fractions (>95%) .

Advanced: How does the thioxo group influence molecular conformation and intermolecular interactions?

The thioxo (C=S) group introduces planar rigidity to the quinazoline core, as seen in torsion angles like C14–N2–C13–S1 = −175.55° . It participates in CH···S hydrogen bonds (e.g., C17–H17···S1 = 2.92 Å), stabilizing crystal packing . Comparative studies on oxo (C=O) analogues show reduced π-stacking interactions, highlighting the thioxo group’s role in enhancing lattice stability .

Advanced: How to resolve conflicting biological activity data in benzimidazoquinazoline studies?

  • Standardized assays : Use identical cell lines (e.g., MCF-7 for antitumor studies) and protocols to minimize variability .
  • Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., 2-fluorophenyl vs. phenethyl groups) with activity trends .
  • Metabolic stability tests : Evaluate cytochrome P450 interactions to identify false positives from metabolite interference .

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